molecular formula C12H9Cl B015942 2-Chlorobiphenyl CAS No. 2051-60-7

2-Chlorobiphenyl

Cat. No.: B015942
CAS No.: 2051-60-7
M. Wt: 188.65 g/mol
InChI Key: LAXBNTIAOJWAOP-UHFFFAOYSA-N
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Safety and Hazards

2-Chlorobiphenyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also recommended to avoid release to the environment .

Future Directions

The potential application of ZnO- [10%]BiOI heterostructure as a highly effective photocatalyst for recalcitrant contaminants in water has been demonstrated . This suggests that future research could focus on the development of more efficient photocatalysts for the degradation of 2-chlorobiphenyl and other similar compounds.

Mechanism of Action

Target of Action

2-Chlorobiphenyl, also known as PCB-1, is a type of polychlorinated biphenyl (PCB) that has been found to interact with various targets in the body . One of the primary targets of this compound is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The mode of action of this compound involves both oxidative and reductive processes . Under aerobic conditions, this compound is degraded by nanoscale zero-valent iron (nZVI), leading to the generation of reactive oxygen species (ROS) that play a vital role in the transformation of contaminants . The main reductive dechlorination product is biphenyl .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs, leading to the formation of cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .

Pharmacokinetics

It is known that pcbs, in general, are resistant to degradation due to their chemical stability . They are also known to bioaccumulate, leading to potential harmful health effects .

Result of Action

The action of this compound results in the degradation of the compound into less chlorinated congeners . This degradation process can lead to the formation of biphenyl, 2-chlorophenol, and 2-hydroxybiphenyl . The degradation of this compound can also result in the generation of reactive oxygen species (ROS), which can have various effects on cellular processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of dissolved oxygen can enhance the oxidative degradation of this compound . Additionally, the degradation efficiency of this compound is higher under acidic conditions than basic conditions . The presence of natural organic matters (NOMs) can also increase the degradation efficiency of this compound . Furthermore, sunlight can drive the photodegradation of this compound in surface waters .

Biochemical Analysis

Biochemical Properties

2-Chlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It can be oxidized by a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics . The oxidation process involves the transformation of this compound into other compounds, which can further participate in various biochemical reactions .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found to alter bile acid biosynthesis and amino acid metabolism in cells . These alterations can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, hydroxyl radicals generated by nanoscale zero-valent iron at low pH could efficiently degrade this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, under both anaerobic and aerobic conditions, the removal efficiency of this compound was found to be 65.5% and 59.4%, respectively, after 4 hours at a pH of 5.0 . This suggests that this compound is relatively stable and does not readily degrade .

Metabolic Pathways

This compound is involved in various metabolic pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Properties

IUPAC Name

1-chloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXBNTIAOJWAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040298
Record name 2-Chlorobiphenyl
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Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2051-60-7, 27323-18-8
Record name 2-Chlorobiphenyl
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Record name 2-Chlorobiphenyl
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Record name Monochlorobiphenyl (mixed isomers)
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Record name 2-CHLOROBIPHENYL
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Record name 2-Chlorobiphenyl
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Record name 2-chlorobiphenyl
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

When ethyl oxalyl chloride in the above example is replaced with methyl oxalyl chloride, propyl oxalyl chloride, i-propyl oxalyl chloride, t-butyl oxalyl chloride, or benzyl oxalyl chloride then the product obtained is methyl 2'-chloro-4-biphenylylglyoxylate, propyl 2'-chloro-4-biphenylylglyoxylate, i-propyl 2'-chloro-4-biphenylylglyoxoylate, t-butyl 2'-chloro-4-biphenylylglyoxylate, or benzyl 2'-chloro-4-biphenylylglyoxylate.
[Compound]
Name
ethyl oxalyl chloride
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benzyl 2'-chloro-4-biphenylylglyoxylate
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methyl oxalyl chloride
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propyl oxalyl chloride
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i-propyl oxalyl chloride
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t-butyl oxalyl chloride
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benzyl oxalyl chloride
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methyl 2'-chloro-4-biphenylylglyoxylate
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propyl 2'-chloro-4-biphenylylglyoxylate
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t-butyl 2'-chloro-4-biphenylylglyoxylate
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Synthesis routes and methods III

Procedure details

2-Bromochlorobenzene (96 mg, 0.50 mmol) reacted with phenylboronic acid (79 mg, 0.65 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF at room temperature to give the title compound (88 mg, 93%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.40-7.19 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 140.45, 139.33, 132.43, 131.32, 129.88, 129.39, 128.47, 127.99, 127.55, 126.77. GC/MS(EI):188 (M+), 190, 152, 76.
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96 mg
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79 mg
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Pd(dba)2 Ph5FcP(t-Bu)2
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87 mg
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Chlorobiphenyl typically degraded in the environment?

A1: this compound can be degraded through both biotic and abiotic pathways. Microbial degradation, particularly by specific bacterial strains, plays a crucial role. [, , ] For instance, Alcaligenes eutrophus H850 can degrade a broad spectrum of PCBs, including this compound. [] Abiotic degradation methods, such as photocatalytic oxidation using titanium dioxide and sonolysis, have also shown promise. [, , ]

Q2: What are some challenges in remediating this compound contaminated sites?

A2: The hydrophobic nature of this compound leads to its strong sorption to soil and sediment particles, limiting its bioavailability for microbial degradation. [, , ] Additionally, the presence of other contaminants, like humic acids, can interfere with adsorption to remediation agents, such as activated carbon. []

Q3: What innovative methods are being explored for this compound remediation?

A3: Researchers are exploring various advanced technologies for more effective remediation:

  • Reactive Activated Carbon (RAC): Impregnating activated carbon with reactive iron/palladium nanoparticles enhances both adsorption and dechlorination of this compound. [, ]
  • Supercritical Water Oxidation (SCWO): This process utilizes supercritical water and an oxidant, like hydrogen peroxide, to effectively destroy this compound at high temperatures and pressures. [, ]
  • Bimetallic Nanoparticles: Highly dispersed Pd-Fe nanoparticles, synthesized using ultrasonic irradiation, have shown enhanced reactivity and efficiency in the reductive dechlorination of this compound. [, ]
  • Electrocatalytic Dechlorination: Using a palladium-modified nickel foam electrode in an electrochemical reactor has demonstrated effective dechlorination of this compound in aqueous solutions. []

Q4: How does the structure of this compound influence its degradation?

A4: The position of the chlorine atom on the biphenyl ring influences the degradation rate. Research shows that 4-chlorobiphenyl degrades faster than this compound under certain conditions. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H9Cl and a molecular weight of 188.64 g/mol.

Q6: Which analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with electron capture detectors (GC-ECD) and mass spectrometry (GC-MS) are widely employed for identifying and quantifying this compound in environmental samples. [] High-performance liquid chromatography (HPLC) can also be used, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]

Q7: How do researchers study the degradation kinetics of this compound?

A7: Degradation kinetics are often assessed by monitoring the disappearance of the parent compound (this compound) and the formation of degradation products over time. This information helps determine reaction rate constants and elucidate the reaction mechanisms involved. [, , ]

Q8: What are the known toxic effects of this compound?

A8: While research on the specific toxicological effects of this compound is limited, it is considered a potential endocrine disruptor like other PCBs. []

Q9: How do microorganisms metabolize this compound?

A9: Microorganisms, particularly bacteria, can metabolize this compound through oxidative pathways. The process typically involves the activity of enzymes like biphenyl dioxygenase, leading to the formation of hydroxylated metabolites and ultimately, breakdown products like chlorobenzoates. [, , ]

Q10: Are there differences in how different PCB congeners are metabolized?

A10: Yes, the metabolism of PCB congeners, including this compound, varies depending on factors like the degree and position of chlorination. Generally, lower chlorinated biphenyls are metabolized more readily than highly chlorinated congeners. []

Q11: How is this compound synthesized?

A11: this compound can be synthesized through various methods, including the Gomberg reaction, where benzene reacts with a diazonium salt derived from 2-chloroaniline. [] This reaction can be modified to incorporate radiolabeled carbon for specific applications.

Q12: How does the dihedral angle of this compound influence its reactivity?

A12: The dihedral angle, which describes the twist between the two phenyl rings, influences the conjugation and electronic properties of the molecule. This, in turn, affects its ionization energy and fragmentation patterns upon electron impact ionization. []

Q13: What is the role of palladium in the catalytic dechlorination of this compound?

A13: Palladium acts as a catalyst by providing a surface for the dechlorination reaction to occur more efficiently. It facilitates the cleavage of the carbon-chlorine bond, leading to the formation of biphenyl. [, , ]

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